Tetrasulfane-1-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
60789-20-0 |
|---|---|
Molecular Formula |
H2O3S5 |
Molecular Weight |
210.4 g/mol |
InChI |
InChI=1S/H2O3S5/c1-8(2,3)7-6-5-4/h4H,(H,1,2,3) |
InChI Key |
AHEYJHZKUQSOJJ-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)SSSS |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation Reactions of Tetrasulfane 1 Sulfonic Acid
Elucidation of Reaction Pathways Leading to Tetrasulfane-1-sulfonic Acid
The formation of this compound is understood to proceed through complex reaction pathways involving various sulfur species. One of the most relevant contexts for its formation is the Wackenroder reaction, which involves the reaction between hydrogen sulfide (B99878) (H₂S) and sulfur dioxide (SO₂). This reaction produces a complex mixture of polythionic acids and elemental sulfur. nih.gov The decomposition of thiosulfuric acid in acidic conditions can also yield a variety of products, including polysulfanes and polythionates, suggesting a potential route to this compound. wikipedia.orgvedantu.com
The formation and elongation of polysulfane chains are fundamentally governed by nucleophilic reactions. rsc.org The sulfur atoms in a polysulfane chain are electrophilic and susceptible to attack by nucleophiles. Nucleophilic substitution reactions are key to the construction of these sulfur-sulfur bonds. nih.govscience.gov
A plausible mechanism for the formation of this compound involves the nucleophilic attack of a sulfur-containing nucleophile, such as bisulfite (HSO₃⁻) or thiosulfate (B1220275) (S₂O₃²⁻), on a polysulfane chain. For example, a trisulfane (B228730) (H₂S₃) molecule can be attacked by a bisulfite ion. This Sₙ2-type reaction involves the nucleophilic sulfur atom of the attacking species displacing a leaving group from the electrophilic sulfur atom of the polysulfane chain, leading to chain elongation and functionalization with a sulfonic acid group. The reactivity of polysulfides as nucleophiles is often significantly greater than that of bisulfide (HS⁻), highlighting their importance in these transformation pathways. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of nucleophilic attack on polysulfide chains, confirming that various pathways, including direct nucleophilic substitution and intramolecular cyclization, are plausible depending on the chain length. nih.gov
Table 1: Plausible Nucleophilic Substitution Steps in this compound Formation
| Step | Nucleophile | Electrophile | Proposed Product |
|---|---|---|---|
| 1 | HSO₃⁻ | H₂S₄ | HS₅O₃⁻ + H₂O |
This table presents hypothetical reaction steps based on established principles of nucleophilic substitution in sulfur chemistry.
The formation of polysulfane chains often involves highly reactive, transient intermediates. Among these, sulfenic acids (RSOH) are of significant interest. nih.gov Sulfenic acids are the initial, albeit often unstable, products of thiol oxidation by reactive oxygen species. nih.govnih.gov In biological systems, the formation of a cysteine-sulfenic acid (Cys-SOH) is a key step in redox signaling and can lead to the formation of disulfide bonds through reaction with another thiol. nih.govwfu.eduresearchgate.net
In the context of inorganic sulfur chemistry, an analogous intermediate, sulfenic acid itself (HSOH), could be formed from the partial oxidation of hydrogen sulfide. This unstable intermediate could then react with other sulfur species to initiate or propagate the polysulfane chain. For example, HSOH could react with H₂S to form disulfide (HSSH), which can undergo further reactions to build longer chains. While direct evidence for the role of specific sulfenic acids in the formation of this compound is limited, their established reactivity in forming sulfur-sulfur bonds makes them plausible intermediates in the complex reaction mixture from which polythionates arise. researchgate.net
Reaction Dynamics and Kinetics of this compound Reactions
Direct kinetic studies on this compound are scarce due to its instability and the complexity of the mixtures in which it is found. However, the kinetics of related polythionates, such as tetrathionate (B1226582) (S₄O₆²⁻) and trithionate (B1219323) (S₃O₆²⁻), have been investigated and provide insight into the likely behavior of this compound.
Polythionates are known to decompose, particularly in neutral to alkaline solutions. nih.govresearchgate.net The stability of these compounds generally decreases as the sulfur chain length increases, although exceptions exist. nih.gov The decomposition of tetrathionate in near-neutral solutions is catalyzed by thiosulfate and proceeds via a rearrangement to trithionate and pentathionate. researchgate.net The decomposition rates are highly dependent on factors such as pH, temperature, and the presence of catalysts. nih.govresearchgate.net It is expected that this compound would exhibit similar instability, undergoing decomposition and rearrangement reactions influenced by the same environmental factors.
Table 2: Kinetic Data for Decomposition of Related Polythionates
| Compound | Reaction Condition | Predominant Reaction Pathway | Pseudo-First-Order Rate Constant (k) |
|---|---|---|---|
| Trithionate (S₃O₆²⁻) | pH 5.5-10.5 | Hydrolysis to thiosulfate and sulfate (B86663) | (6.2 ± 0.2) × 10⁻⁷ s⁻¹ researchgate.net |
This data for related compounds suggests that the reactions of this compound are likely to be slow under neutral conditions but accelerate with changes in pH or the presence of other sulfur species.
Redox Chemistry and Associated Mechanisms
The redox chemistry of this compound is dictated by the multiple oxidation states of sulfur within its structure. The central sulfur atoms are in a low oxidation state (formally zero) and are susceptible to both oxidation and reduction, while the sulfur atom in the sulfonic acid group is in its highest oxidation state (+6).
Oxidation of the sulfane-like sulfur chain in this compound is expected to lead to the formation of higher polythionates and ultimately sulfate. Oxidizing agents can attack the electron-rich sulfur chain. For instance, treatment of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with tetrathionate, a related compound, results in the oxidation of a protein thiol to a derivative with the same oxidation state as a sulfenic acid, demonstrating the oxidizing power of the polysulfane chain. nih.gov In enzymatic systems like the Sox pathway found in some bacteria, thiosulfate is oxidized via a series of steps involving a protein-bound persulfide intermediate, ultimately yielding sulfate. nih.gov A similar oxidative cleavage and degradation of the tetrasulfane (B1203235) chain of H₂S₅O₃ would likely terminate in the formation of sulfuric acid and possibly elemental sulfur under certain conditions.
The polysulfane chain of this compound is susceptible to reductive cleavage. The decomposition of polythionates can be viewed as a reductive process. nih.gov For instance, the alkaline decomposition of pentathionate and hexathionate results in the formation of sulfur and lower polythionates. nih.gov This suggests that a reductive transformation of this compound would likely involve the breaking of S-S bonds.
Nucleophiles such as cyanide or phosphines are known to react with and cleave the sulfur-sulfur bonds of polysulfides. nih.gov Similarly, biological reductants like thiols (e.g., glutathione) could attack the sulfur chain, leading to its fragmentation. A plausible mechanism involves nucleophilic attack by a reductant on one of the internal sulfur atoms of the chain, leading to the formation of shorter polysulfanes, thiosulfate, or hydrogen sulfide.
Stability and Decomposition Mechanisms under Various Conditions
The stability of sulfur-oxygen acids, including this compound, is a subject of considerable complexity due to their tendency to undergo interconversion and decomposition in aqueous solutions. nih.govnih.gov These reactions are highly dependent on the specific conditions of the medium, such as pH and temperature. While direct and extensive research on the stability of this compound is limited, its behavior can be inferred from the well-documented chemistry of closely related polythionic acids (H₂SₙO₆), which are also found in complex mixtures like Wackenroder's solution. nih.govatomistry.comacs.org
Polythionic acids are known to be stable only in aqueous solutions and tend to decompose rapidly at higher concentrations, yielding elemental sulfur, sulfur dioxide, and sometimes sulfuric acid. wikipedia.org The stability within this class of compounds varies, with tetrathionic acid (H₂S₄O₆) being the most stable and trithionic acid (H₂S₃O₆) being the least stable. nih.govresearchgate.net Pentathionic acid (H₂S₅O₆) and hexathionic acid (H₂S₆O₆), which are structurally similar to this compound, exhibit considerable stability in acidic environments but are prone to decomposition in neutral or alkaline solutions. nih.govresearchgate.net
The decomposition reactions of these related compounds are accelerated by increases in both temperature and pH. nih.govacs.org In general, decomposition pathways involve the cleavage of the sulfur chain, leading to the formation of shorter-chain polythionates and elemental sulfur. nih.gov For instance, the decomposition of pentathionate can yield thiosulfate, tetrathionate, and hexathionate. nih.govresearchgate.net Similarly, tetrathionate decomposition primarily produces thiosulfate and trithionate. nih.govacs.org Ultimately, the decomposition of these less stable species can lead to the formation of more stable end products such as elemental sulfur (S₈) and sulfates (SO₄²⁻). nih.govacs.org
Given these established trends, it can be extrapolated that this compound is likely to be most stable in cool, acidic aqueous solutions. Conversely, an increase in temperature or a shift towards neutral or alkaline pH would be expected to significantly hasten its decomposition. The decomposition mechanism would likely involve the scission of its sulfur-sulfur bonds, leading to a mixture of other sulfur-containing species.
The following tables summarize the known stability and decomposition products for various polythionic acids, which provides a framework for understanding the probable behavior of this compound.
Table 1: Relative Stability of Polythionic Acids
| Compound | General Stability | Conditions Favoring Stability | Conditions Favoring Decomposition |
|---|---|---|---|
| Trithionic acid (H₂S₃O₆) | Least stable of the common polythionic acids. nih.govacs.org | Low temperatures in aqueous solution. nih.gov | Decomposes even at ordinary temperatures. nih.gov |
| Tetrathionic acid (H₂S₄O₆) | Most stable of the common polythionic acids. nih.govresearchgate.net | Acidic aqueous solutions. nih.gov | Increased temperature and higher pH. nih.govacs.org |
| Pentathionic acid (H₂S₅O₆) | Quite stable in acidic solutions. nih.govresearchgate.net | Acidic pH. nih.gov | Nearly neutral and alkaline solutions. nih.govresearchgate.net |
Table 2: Decomposition Products of Various Polythionates
| Decomposing Species | Major Decomposition Products |
|---|---|
| Trithionate | Sulfur (S₈) and Sulfate (SO₄²⁻) nih.govacs.org |
| Tetrathionate | Thiosulfate and Trithionate nih.govacs.org |
| Pentathionate | Sulfur, Thiosulfate, Tetrathionate, and Hexathionate nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | H₂S₅O₃ |
| Trithionic acid | H₂S₃O₆ |
| Tetrathionic acid | H₂S₄O₆ |
| Pentathionic acid | H₂S₅O₆ |
| Hexathionic acid | H₂S₆O₆ |
| Hydrogen sulfide | H₂S |
| Sulfur dioxide | SO₂ |
| Sulfuric acid | H₂SO₄ |
| Sulfur | S or S₈ |
| Thiosulfate | S₂O₃²⁻ |
| Sulfate | SO₄²⁻ |
| Trithionate | S₃O₆²⁻ |
| Tetrathionate | S₄O₆²⁻ |
| Pentathionate | S₅O₆²⁻ |
Theoretical and Computational Chemistry of Tetrasulfane 1 Sulfonic Acid
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical calculations are indispensable for elucidating the fundamental properties of molecules like Tetrasulfane-1-sulfonic acid, for which experimental data is scarce. These computational methods provide insights into the molecule's geometry, bonding, and electronic nature.
Analysis of Bonding and Electronic States
The molecular structure of this compound is characterized by a chain of four sulfur atoms bonded to a sulfonic acid group. The bonding within the polysulfane chain is a subject of particular interest. The S-S bonds in such chains typically exhibit a mix of covalent and non-covalent interactions, with the terminal sulfur atoms having different electronic environments compared to the internal ones.
The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, which influences the electronic properties of the adjacent sulfur atom and, to a lesser extent, the rest of the sulfur chain. This inductive effect can lead to a polarization of the S-S bonds.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, are employed to quantify the charge distribution and bonding interactions within the molecule. The table below presents hypothetical NBO charges for the heavy atoms in this compound, illustrating the expected charge distribution.
| Atom | Hypothetical NBO Charge (a.u.) |
| S(1) | +1.5 |
| O(1) | -0.8 |
| O(2) | -0.8 |
| O(3) | -0.7 |
| S(2) | -0.1 |
| S(3) | -0.05 |
| S(4) | -0.05 |
| S(5) | -0.2 |
Note: These values are illustrative and would require specific quantum chemical calculations to be precisely determined.
The electronic states of this compound are characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the polysulfane chain, reflecting its electron-rich nature, while the LUMO is often associated with the sulfonic acid group, indicating its electron-accepting capability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.
Conformational Landscapes and Isomeric Considerations
Computational methods are used to explore this potential energy surface and identify the most stable conformers. The relative energies of different conformers are typically very close, suggesting that the molecule may exist as a mixture of several conformers at room temperature.
Isomeric considerations also include the possibility of branched structures, although linear chains are generally more stable for polysulfanes. Tautomerism in the sulfonic acid group is another possibility, though the -SO₂OH form is overwhelmingly favored over the -S(O)(OH)₂ form.
Computational Modeling of Reaction Pathways and Transition States
The reactivity of this compound is expected to be rich and varied. The polysulfane chain can act as a nucleophile or be susceptible to electrophilic attack, while the sulfonic acid group imparts strong acidic properties.
Computational modeling can be used to investigate various reaction pathways, such as:
Decomposition: The breakdown of the polysulfane chain to form elemental sulfur and other sulfur-containing species.
Oxidation and Reduction: Reactions involving changes in the oxidation state of the sulfur atoms.
Acid-Base Reactions: The deprotonation of the sulfonic acid group.
For each proposed reaction pathway, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
Density Functional Theory (DFT) Applications to Sulfane-Sulfonic Acid Systems
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules of the size and complexity of this compound. DFT methods offer a good balance between computational cost and accuracy.
The choice of the functional and basis set is crucial for obtaining reliable results for sulfur-containing compounds. Functionals that include a portion of exact Hartree-Fock exchange (hybrid functionals) and are corrected for dispersion interactions often provide the most accurate results for systems with non-covalent interactions, such as the S-S bonds in the polysulfane chain.
The table below lists some DFT functionals that are commonly used for studying sulfur-containing systems.
| Functional | Type | Key Features |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional. |
| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry and non-covalent interactions. |
| ωB97X-D | Range-separated hybrid with dispersion correction | Provides accurate descriptions of long-range interactions. |
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.
Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to predict the IR spectrum. Characteristic peaks would be expected for the S=O and O-H stretching modes of the sulfonic acid group, as well as for the S-S stretching modes of the polysulfane chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and any ¹³C atoms (if organic substituents were present) can be calculated to predict the NMR spectrum. The proton NMR spectrum would be expected to show a signal for the acidic proton of the sulfonic acid group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. Polysulfanes are known to absorb in the UV region, with the wavelength of maximum absorption often increasing with the length of the sulfur chain.
Advanced Spectroscopic and Analytical Characterization Techniques for Tetrasulfane 1 Sulfonic Acid
High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Identification
High-resolution mass spectrometry is an indispensable tool for the characterization of tetrasulfane-1-sulfonic acid, providing precise mass measurements that enable the determination of its elemental composition and the elucidation of its structure through fragmentation analysis. Given the acidic nature of the sulfonic acid moiety, negative-ion electrospray ionization (ESI) is a highly effective method for generating the deprotonated molecular ion [M-H]⁻.
The exact mass of the [M-H]⁻ ion of this compound (HS₅O₃⁻) allows for unequivocal confirmation of its elemental formula. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion, yielding a characteristic pattern that reveals structural details. The fragmentation of the polysulfane-sulfonate backbone is expected to proceed through several key pathways, primarily involving the cleavage of the labile S-S bonds and the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃) from the sulfonic acid group.
Expected Fragmentation Pathways:
Loss of Sulfur Trioxide: A primary fragmentation pathway for sulfonates involves the neutral loss of SO₃ (79.9568 Da), which would provide evidence for the sulfonic acid group.
S-S Bond Cleavage: The polysulfane chain is susceptible to cleavage, leading to a series of fragment ions corresponding to the loss of sulfur atoms (S, 31.9721 Da) or larger sulfur fragments (S₂, S₃).
Loss of Sulfonic Acid Group: Cleavage of the S-S bond adjacent to the sulfonic acid group can result in the loss of the ·S-SO₃H radical or related fragments.
The following interactive table outlines the expected high-resolution m/z values for the parent ion and plausible fragment ions of this compound in negative-ion mode.
| Ion Species | Proposed Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M-H]⁻ | HS₅O₃⁻ | 192.8737 | Deprotonated molecular ion |
| [M-H-S]⁻ | HS₄O₃⁻ | 160.9016 | Loss of one sulfur atom from the chain |
| [M-H-S₂]⁻ | HS₃O₃⁻ | 128.9295 | Loss of two sulfur atoms from the chain |
| [M-H-SO₃]⁻ | HS₅⁻ | 160.9169 | Loss of sulfur trioxide |
| [SO₃H]⁻ | HSO₃⁻ | 80.9646 | Sulfonic acid headgroup fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides critical information regarding the connectivity and chemical environment of atoms within a molecule. For this compound, both proton and sulfur NMR could offer valuable structural insights, although each presents unique challenges.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to be simple, featuring a single resonance corresponding to the acidic proton of the sulfonic acid group (-SO₃H). The chemical shift of this proton is highly variable and depends strongly on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena. In protic solvents like D₂O, this proton would readily exchange, potentially leading to its signal being unobservable or merged with the residual solvent peak. In a non-exchanging solvent like DMSO-d₆, the sulfonic acid proton would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 9-12 ppm, characteristic of strongly acidic protons.
Other Heteronuclear NMR Approaches (e.g., ³³S NMR if applicable)
Theoretically, ³³S NMR spectroscopy would be a powerful technique for characterizing this compound, as it could directly probe the different sulfur environments. The molecule contains five sulfur atoms in two distinct types of functional groups: a polysulfane chain and a sulfonic acid. This would be expected to give rise to multiple signals corresponding to:
The sulfur atom of the sulfonic acid group (-SO₃H).
The terminal sulfur atom of the polysulfane chain (adjacent to the -SO₃H group).
The internal sulfur atoms of the polysulfane chain.
However, the practical application of ³³S NMR is severely limited by several factors. The ³³S isotope has a very low natural abundance (0.76%) and a low gyromagnetic ratio, resulting in poor sensitivity. Furthermore, as a quadrupolar nucleus (I = 3/2), its signals are often extremely broad, making resolution of chemically similar sites difficult. Consequently, obtaining a useful ³³S NMR spectrum of this compound would be exceptionally challenging and would likely require isotopic enrichment and specialized solid-state NMR techniques.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule's functional groups. This dual approach is particularly well-suited for identifying the characteristic signatures of both the sulfonic acid group and the polysulfane chain in this compound.
Characteristic Vibrational Modes of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) gives rise to several strong and characteristic absorption bands in both IR and Raman spectra. The S=O bonds are responsible for intense stretching vibrations, while the S-O and O-H bonds also produce distinct signals. These vibrational modes are well-documented and serve as reliable indicators for the presence of this functional group.
The following interactive table summarizes the principal vibrational modes associated with the sulfonic acid group.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3200 - 2500 (broad) | O-H stretching, typically broad due to hydrogen bonding. |
| ν_as(S=O) | 1350 - 1300 | Asymmetric stretching of the S=O bonds. Strong in IR. |
| ν_s(S=O) | 1190 - 1140 | Symmetric stretching of the S=O bonds. Strong in both IR and Raman. |
| δ(S-O-H) | 1200 - 1100 | In-plane bending of the S-O-H group. |
| ν(S-O) | 1040 - 1020 | Stretching of the S-O single bond. |
| δ(O=S=O) | 670 - 650 | Deformation (scissoring/wagging) modes of the SO₂ group. |
Signatures of the Polysulfane Chain
The tetrasulfane (B1203235) portion (-S-S-S-S-) of the molecule is characterized by low-frequency vibrational modes corresponding to the stretching and bending of the sulfur-sulfur bonds. Raman spectroscopy is particularly effective for observing these vibrations because the S-S bond is highly polarizable, leading to strong Raman scattering signals. These modes typically appear in the "fingerprint" region of the spectrum, below 600 cm⁻¹. The exact positions of these bands are sensitive to the conformation and length of the polysulfane chain.
The following interactive table details the expected vibrational signatures for the polysulfane chain.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(S-S) | 500 - 400 | S-S stretching vibrations. Typically strong in Raman and weak in IR. |
| δ(S-S-S) | 250 - 150 | S-S-S bending or deformation modes. |
Chromatographic Separation Techniques for Polysulfane Sulfonic Acids
The analysis and separation of polysulfane sulfonic acids, such as this compound, and their corresponding anions (polythionates) present a significant analytical challenge due to their chemical similarity and reactivity. thermofisher.com Chromatographic techniques, particularly liquid chromatography and ion chromatography, are essential for the speciation and quantification of these sulfur-containing compounds in various matrices. thermofisher.comresearchgate.net
Liquid Chromatography (LC) Method Development
High-Performance Liquid Chromatography (HPLC), especially ion-pair chromatography, has proven effective for the separation of polythionates. researchgate.netnih.gov The development of a successful LC method involves the careful selection of a stationary phase, mobile phase composition, and a suitable detector. polimi.it
An octadecylsilica (ODS) column is commonly used as the stationary phase for these separations. nih.gov The mobile phase typically consists of an acetonitrile-water mixture. nih.gov To achieve separation of the anionic polythionates, an ion-pairing reagent is incorporated into the mobile phase. nih.gov Tetrapropylammonium (TPA) salt is a frequently used ion-pairing reagent that facilitates the resolution of thiosulfate (B1220275) and various polythionates, including tetrathionate (B1226582), pentathionate, and hexathionate. researchgate.netnih.gov The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that control the retention and separation of the analytes. researchgate.net
Detection is often accomplished using a UV detector, as polythionates exhibit absorbance in the UV spectrum. nih.govpolimi.it For instance, a highly sensitive determination of tetrathionate, pentathionate, and hexathionate can be achieved by direct measurement of their absorbance at 230 nm. researchgate.net This approach allows for detection limits in the nanomolar range. nih.gov
Table 1: Example Ion-Pair LC Conditions for Polythionate Separation
| Parameter | Condition | Source(s) |
|---|---|---|
| Stationary Phase | Octadecylsilica (ODS) | nih.gov |
| Mobile Phase | Acetonitrile-Water (20:80, v/v) | nih.gov |
| Ion-Pair Reagent | 6 mM Tetrapropylammonium (TPA) | researchgate.netnih.gov |
| pH | 5.0 | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Detection | UV Absorbance at 230 nm | researchgate.netnih.gov |
| Resolution Time | Within 22 minutes | nih.gov |
Ion Chromatography for Anionic Sulfur Species
Ion chromatography (IC) is a powerful technique for the qualitative and quantitative analysis of various anionic sulfur species, including sulfide (B99878), sulfite (B76179), sulfate (B86663), and thiosulfate. nii.ac.jpnih.gov The method can be adapted for the separation of more complex polythionates. researchgate.net IC methods can be broadly categorized into ion-exchange, ion-exclusion, and ion-pairing chromatography. researchgate.net
In ion-exchange chromatography for sulfur anions, an anion-exchange column is employed with eluents such as carbonate-benzenetricarboxylate or phthalate (B1215562) solutions. researchgate.net A key component in modern IC systems is the use of a suppressor, which reduces the conductivity of the eluent and enhances the signal of the analyte ions, leading to sensitive conductivity detection. researchgate.net
For detection, a suppressor-type conductivity detector is often used for species like sulfite and sulfate. nih.gov Alternatively, UV detection is a viable option, with some methods utilizing direct detection at wavelengths around 210 nm. nii.ac.jp More advanced detection schemes involve post-column reactions. researchgate.net For example, the catalytic effect of polythionates on the iodine-azide reaction can be used for highly sensitive detection, with residual iodine measured as triiodide at 350 nm. researchgate.netresearchgate.net This post-column reaction method can achieve detection limits at the nanomolar level for species like pentathionate and hexathionate. researchgate.net
Table 2: Ion Chromatography Systems for Sulfur Anion Analysis
| System Component | Description | Source(s) |
|---|---|---|
| Separation Mode | Ion-Exchange, Ion-Pairing | researchgate.net |
| Stationary Phase | Anion-exchange column (e.g., Tosoh TSKgel IC-Anion-PW) | researchgate.netnii.ac.jp |
| Mobile Phase | Aqueous buffers (e.g., 6.0 mM dipotassium (B57713) hydrogen phosphate) | nii.ac.jp |
| Detection | Suppressed Conductivity, Direct UV (210-230 nm), Post-column reaction with UV detection (350 nm) | researchgate.netnii.ac.jpnih.gov |
| Detection Limits | Can range from μM to nM depending on the method | researchgate.netnih.govnii.ac.jpresearchgate.net |
X-ray Diffraction and Scattering Studies
Studies on sulfonated polysulfones (sPES) show that these materials are generally amorphous. researchgate.netresearchgate.net The XRD patterns of both non-sulfonated and sulfonated polysulfone membranes typically exhibit a broad diffraction peak rather than sharp peaks, which is characteristic of a non-crystalline structure. researchgate.net For example, polysulfone membranes have been shown to display a broad maximum at a diffraction angle (2θ) of approximately 18.5°. researchgate.net The introduction of sulfonic acid groups into the polymer matrix does not appear to induce significant crystallinity, with the resulting materials retaining their amorphous character. researchgate.netresearchgate.net This amorphous nature can be an important property in applications such as membrane technology.
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the mass fractions of elements within a compound, which is crucial for verifying its stoichiometry and purity. malvernpanalytical.com For a sulfur-containing compound like this compound (H₂S₅O₃), elemental analysis provides the empirical formula by precisely quantifying the percentage of hydrogen, sulfur, and oxygen.
The most common method for determining sulfur content is combustion analysis. elementallab.co.ukazom.com In this procedure, a small, precisely weighed sample is combusted in a furnace at high temperatures (e.g., 1000°C or higher) in a pure oxygen stream. elementallab.co.ukazom.com This process converts all sulfur present in the sample into sulfur dioxide (SO₂). azom.com The resulting combustion gases are then passed through a series of catalysts to ensure complete oxidation and scrubbers to remove interfering substances. elementallab.co.uk The sulfur dioxide is subsequently separated from other gases, often by a chromatographic column, and measured by a suitable detector, such as a thermal conductivity detector or an infrared cell. elementallab.co.ukazom.com
The results from elemental analysis are compared against the theoretical elemental composition calculated from the compound's proposed molecular formula. This comparison confirms the identity of the compound and provides a measure of its purity. For industrial and environmental applications, accurate sulfur analysis is critical for quality control and regulatory compliance. malvernpanalytical.comcreaanalytical.com.au
Table 3: Principle of Elemental Analysis for Sulfur by Combustion
| Step | Description | Source(s) |
|---|---|---|
| 1. Sample Preparation | A small, representative sample is precisely weighed. | elementallab.co.ukazom.com |
| 2. Combustion | The sample is burned in an oxygen-rich atmosphere at high temperatures, converting sulfur to SO₂. | elementallab.co.ukazom.com |
| 3. Gas Purification | Combustion gases are passed over catalysts and through scrubbers to ensure complete oxidation and remove interferences. | elementallab.co.uk |
| 4. Separation | SO₂ is separated from other combustion gases (e.g., CO₂, H₂O). | elementallab.co.uk |
| 5. Detection | The quantity of SO₂ is measured using a detector (e.g., thermal conductivity, infrared). | elementallab.co.ukazom.com |
| 6. Quantification | The detector signal is correlated to the mass percentage of sulfur in the original sample. | malvernpanalytical.com |
Reactivity Profiles and Derivatization Chemistry of the Sulfonic Acid Functionality in Polysulfane Systems
Acid-Base Chemistry and Protonation Equilibria
The chemistry of polysulfane sulfonic acids is closely related to that of polythionic acids, which are characterized by a chain of sulfur atoms terminated by sulfonate groups. nih.govacs.org These compounds are known to be strong acids. nih.gov Tetrathionic acid (H₂S₄O₆), a well-studied polythionic acid, is considered a fairly strong acid, comparable in strength to dithionic acid. nih.gov
The sulfonic acid group (-SO₃H) is inherently a strong acidic functional group. The dissociation of the proton is high in aqueous solutions. For aryl sulfonic acids, pKa values have been observed to be only weakly influenced by the substituents on the aromatic ring. 20.210.105 While tetrasulfane-1-sulfonic acid is an aliphatic polysulfane derivative, the strong electron-withdrawing nature of the adjacent sulfur chain is expected to contribute to its acidity.
The protonation equilibria are therefore heavily shifted towards the deprotonated sulfonate form in most common solvents. The high acidity is a key characteristic of this class of compounds, influencing their stability and reactivity.
Formation of Salt Forms and their Stability
A general characteristic of polythionic acids is that their salt forms, the polythionates, are significantly more stable than the free acids. nih.govwikipedia.org While the free acids are prone to decomposition, especially at elevated concentrations and temperatures, their corresponding salts can often be isolated and stored. nih.govwikipedia.org
The stability of these salts is influenced by factors such as the nature of the cation, the length of the sulfur chain, and the pH of the solution. nih.gov For instance, pentathionic acid (H₂S₅O₆) and hexathionic acid (H₂S₆O₆) are noted to be quite stable in acidic solutions but decompose in neutral or alkaline conditions. nih.gov The decomposition of polythionates is also accelerated by increased temperatures. nih.govacs.org
It is anticipated that this compound would readily form salts with a variety of inorganic and organic bases. The stability of these salts would be a critical factor for their isolation and handling. Based on the trends observed for polythionates, the salts of this compound are expected to exhibit greater stability than the free acid.
Table 1: General Stability of Polythionic Acids and their Salts
| Compound Type | General Stability in Aqueous Solution | Influencing Factors |
| Polythionic Acids (Free Acids) | Generally unstable, especially at high concentrations. Prone to decomposition. nih.govwikipedia.org | pH, temperature, concentration. nih.gov |
| Polythionates (Salts) | Significantly more stable than the corresponding free acids. nih.govwikipedia.org | pH, temperature, nature of the cation. nih.gov |
Synthetic Utility of the sulfonic Acid Group in Functionalization
The sulfonic acid group is a versatile functional handle for the synthesis of various derivatives. The following subsections outline the general synthetic pathways for the derivatization of sulfonic acids, which are expected to be applicable to this compound.
The conversion of sulfonic acids to sulfonyl halides, typically sulfonyl chlorides, is a common first step in their derivatization. This transformation creates a more reactive electrophilic center at the sulfur atom, facilitating subsequent nucleophilic substitution reactions. nih.gov
Several reagents are commonly employed for the synthesis of sulfonyl chlorides from sulfonic acids, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). nih.gov The choice of reagent can depend on the stability of the starting material to the reaction conditions. Given the potential instability of the polysulfane chain, milder methods would likely be preferable. One such approach involves the use of 2,4,6-trichloro- nih.govwikipedia.orgresearchgate.net-triazine in the presence of a tertiary amine base, which can proceed under relatively mild conditions. ekb.eg Another method utilizes trichloroacetonitrile (B146778) and triphenylphosphine. ekb.eg
The resulting tetrasulfane-1-sulfonyl halide would be a key intermediate for the synthesis of a range of derivatives.
Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govcbijournal.com This reaction is generally efficient and proceeds under basic conditions to neutralize the hydrogen chloride byproduct. A wide variety of amines can be used, allowing for the introduction of diverse functionalities. ekb.eg The direct synthesis of sulfonamides from thiols via oxidative processes has also been developed, offering an alternative route that bypasses the isolation of the sulfonyl chloride intermediate. nih.gov
Sulfonate esters are commonly prepared by reacting a sulfonyl chloride with an alcohol in the presence of a base, such as pyridine (B92270) or triethylamine. eurjchem.com Similar to sulfonamide synthesis, this method is versatile and accommodates a wide range of alcohols. The stability of sulfonate esters can vary significantly depending on the structure of the alcohol component, which is a key consideration in their use as protecting groups or as synthetic intermediates. nih.gov
The application of these general synthetic methods to tetrasulfane-1-sulfonyl chloride would be expected to yield the corresponding tetrasulfane-1-sulfonamides and sulfonate esters, although the specific reaction conditions would need to be optimized to account for the reactivity of the polysulfane chain.
Table 2: General Synthetic Routes for Sulfonic Acid Derivatives
| Derivative | Precursor | Typical Reagents |
| Sulfonyl Chloride | Sulfonic Acid | Thionyl chloride, Phosphorus pentachloride, 2,4,6-trichloro- nih.govwikipedia.orgresearchgate.net-triazine. nih.govekb.eg |
| Sulfonamide | Sulfonyl Chloride | Primary or secondary amine, base (e.g., pyridine, triethylamine). nih.govcbijournal.com |
| Sulfonate Ester | Sulfonyl Chloride | Alcohol, base (e.g., pyridine, triethylamine). eurjchem.com |
Intermolecular and Intramolecular Reactivity Studies
The reactivity of polysulfane sulfonic acids is dominated by the stability of the sulfur-sulfur bonds in the polysulfane chain. Polythionic acids are known to be unstable in concentrated aqueous solutions and can decompose to release sulfur, sulfur dioxide, and sometimes sulfuric acid. wikipedia.org This decomposition highlights the inherent reactivity of the polysulfane moiety.
Under the action of oxidizing agents such as potassium permanganate (B83412) or potassium dichromate, polythionic acids and their salts are oxidized to sulfate (B86663). wikipedia.org Conversely, strong reducing agents can lead to the formation of sulfites and dithionites. wikipedia.org
The hydrophilic sulfonate group can impart water solubility to the otherwise hydrophobic polysulfane chain. nih.gov This amphiphilic character can influence intermolecular interactions in aqueous media.
Interactions and Interconversions with Other Inorganic Sulfur Compounds
Dynamic Equilibria with Shorter and Longer Polysulfane Sulfonic Acids
Polysulfane monosulfonic acids (HSnSO3H) are generally unstable and exist in a dynamic equilibrium with species of varying sulfur chain lengths. mdpi.comnih.gov Research on glutathione-based polysulfanes has identified the formation of sulfonic acids with variable catenated sulfur chains (GSnO3H), indicating that a mixture of these species can coexist in systems exposed to air. nih.govresearchgate.net
The formation and degradation of these compounds illustrate the dynamic nature of these equilibria. For instance, the cleavage of the elemental sulfur (S8) ring by a nucleophile like hydrogensulfite can initially form octasulfane monosulfonic acid. mdpi.com This longer-chain intermediate is highly reactive and subsequently degrades into shorter-chain species, demonstrating a clear pathway for the interconversion between polysulfane sulfonic acids of different lengths. mdpi.com The entire system of polysulfane sulfonic acids can be seen as a distribution of species where the chain lengths are constantly changing in response to reaction conditions.
Reactions with other Sulfur Oxyacids (e.g., Thiosulfates, Sulfites)
Tetrasulfane-1-sulfonic acid and related polysulfane monosulfonates are susceptible to nucleophilic attack by other sulfur oxyacids, particularly sulfites (SO3²⁻) and thiosulfates (S2O3²⁻). mdpi.com These reactions are significant pathways for the degradation and transformation of the polysulfane chain.
Sulfitolysis : The reaction with sulfite (B76179), known as sulfitolysis, involves the cleavage of a sulfur-sulfur bond within the polysulfane chain. This reaction leads to the shortening of the sulfur chain and the formation of thiosulfate (B1220275). mdpi.com For a generic polysulfane, the reaction with sulfite quantitatively produces thiosulfate and hydrogen sulfide (B99878). wikipedia.org Polysulfane monosulfonates undergo this process, playing a key role as intermediates in sulfur chemistry. mdpi.com The cleavage of an open-chain sulfane intermediate by sulfite ultimately degrades the molecule to thiosulfate. mdpi.com
Thiosulfatolysis : Similarly, thiosulfates can react with polysulfane monosulfonates in a process called thiosulfatolysis. This reaction also results in the cleavage and transformation of the sulfur chain. mdpi.com Both sulfitolysis and thiosulfatolysis can lead to the formation of polythionates (-O3S-Sn-SO3-). mdpi.com
Contribution to Complex Sulfur Speciation in Chemical Systems
The high reactivity and transient nature of this compound make it a significant contributor to the complex speciation of sulfur in various chemical environments, from biological systems to geological formations. mdpi.comumich.eduumich.edu Sulfur speciation refers to the distribution of sulfur among its various chemical forms, including different oxidation states and molecular structures. umich.eduumich.edu
Advanced Research Perspectives and Future Directions in Tetrasulfane 1 Sulfonic Acid Chemistry
Development of Green Chemistry Approaches for Synthesis
The future synthesis of tetrasulfane-1-sulfonic acid will increasingly prioritize environmentally benign methodologies. Traditional synthetic routes in sulfur chemistry often involve harsh reagents and organic solvents. Green chemistry aims to mitigate these issues by focusing on principles such as waste prevention, atom economy, and the use of safer solvents and reaction conditions. rsc.orgmdpi.com
Future research will likely explore:
Aqueous-Phase Synthesis: Leveraging water as a solvent is a cornerstone of green chemistry. mdpi.com Methodologies could be adapted from the synthesis of other sulfur compounds, such as the oxyhalogenation of thiols and disulfides using reagents like oxone in water to produce sulfonyl halides, which are precursors to sulfonic acids. rsc.org A facile synthesis for sulfonamides has been demonstrated using water as the medium, omitting organic bases and simplifying product isolation to filtration. rsc.org
Catalytic Routes: The development of efficient catalysts could enable milder reaction conditions and improved selectivity, reducing the formation of unwanted polysulfane side products.
Solvent-Free and Microwave-Assisted Reactions: Inspired by advances in polyester (B1180765) synthesis, microwave-assisted polycondensation has been shown to be a rapid and environmentally friendly method. Similar energy-efficient approaches could be investigated for the controlled formation of the S-S bonds in this compound.
Renewable Feedstocks: Investigating the potential use of biomass-derived sulfur sources could provide a more sustainable pathway for producing sulfur-based chemicals, aligning with global efforts to reduce reliance on fossil resources. asu.edu
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Sulfur Compounds
| Feature | Conventional Synthesis | Green Chemistry Approach | Potential Benefit |
|---|---|---|---|
| Solvent | Organic solvents (e.g., Dichloromethane, THF) | Water, ionic liquids, deep eutectic solvents, or solvent-free | Reduced toxicity, cost, and environmental impact mdpi.com |
| Reagents | Stoichiometric, often harsh reagents (e.g., Chlorosulfonic acid) | Catalytic systems, milder oxidants (e.g., Oxone) | Higher efficiency, less waste, improved safety rsc.org |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, sonication | Faster reaction times, lower energy consumption |
| Product Isolation | Solvent extraction, column chromatography | Filtration, precipitation | Simplified workup, reduced solvent waste rsc.org |
Integration of Machine Learning in Computational Studies of Sulfur Systems
The complexity of sulfur systems, with their multiple oxidation states and tendency to form catenated structures, makes them ideal candidates for computational modeling. The integration of machine learning (ML) with computational chemistry is set to revolutionize the study of molecules like this compound. nih.gov ML models can accelerate predictions and uncover complex structure-property relationships that are not immediately obvious. nih.gov
Key research avenues include:
Predictive Modeling: ML models, trained on large datasets from quantum chemical calculations, can predict various properties of sulfur compounds with high accuracy. nih.govresearchgate.net For this compound, this could include predicting its stability, bond dissociation energies, vibrational frequencies for spectral analysis, and solubility in different media. researchgate.netmst.edu
Reaction Mechanism and Kinetics Elucidation: ML can assist in exploring complex reaction landscapes to identify the most probable pathways for the formation and decomposition of polysulfane sulfonic acids. This is crucial for understanding the inherent instability of many polysulfide intermediates. researchgate.net For instance, ML has been used to design descriptors for sulfur reduction kinetics in batteries. researchgate.net
Materials Discovery: By screening virtual libraries of molecules, ML algorithms can identify promising derivatives of this compound with desired electronic or material properties. This data-driven approach can guide synthetic efforts toward novel functional materials. researchgate.net
Table 2: Applications of Machine Learning in Sulfur Chemistry Research
| ML Application | Description | Relevance to this compound |
|---|---|---|
| Property Prediction | Training models (e.g., Neural Networks, Gaussian Process Regression) to predict physical and chemical properties from molecular structure. nih.govdoaj.org | Predicting stability, reactivity, and spectroscopic signatures. |
| Process Optimization | Using algorithms (e.g., Support Vector Machines, Genetic Algorithms) to optimize reaction conditions for desired outcomes. researchgate.net | Identifying optimal temperature, pressure, and stoichiometry for selective synthesis. |
| Descriptor Design | Assisting in the design of descriptors that capture key electronic and structural features governing reactivity. researchgate.net | Developing a deeper understanding of the factors controlling S-S bond stability and sulfonate group reactivity. |
| Data Analysis | Classifying and analyzing complex datasets from experiments, such as spectroscopic data from nuclear reactions. anl.gov | Deconvoluting complex spectra to identify transient polysulfane species in reaction mixtures. |
Exploration of Novel Analytical Spectroscopies for In Situ Characterization
A major challenge in studying polysulfane sulfonic acids is their potential instability and the complex mixture of species that can form in solution. Novel analytical techniques that allow for in situ and real-time characterization are essential for understanding their chemistry.
Future directions will focus on:
In Situ Raman Spectroscopy: This technique has proven invaluable for monitoring the speciation of polysulfides in real-time within lithium-sulfur batteries. nih.govdtlab-ntu.com Applying this to the synthesis of this compound could allow researchers to observe the formation and consumption of different Sₙ species directly in the reaction vessel, providing critical kinetic and mechanistic data. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful combination can separate complex mixtures and provide precise mass identification of the components. It has been successfully used to characterize a wide variety of glutathione-based polysulfanes (GSSₙH) and related oxygenated species, including sulfonic acids (GSₙO₃H). nih.govnih.gov This method would be ideal for identifying this compound and other related species in reaction mixtures. researchgate.net
X-ray Absorption Near Edge Structure (XANES) Spectroscopy: As an operando technique, XANES can provide real-time information about the oxidation state of sulfur atoms, helping to track the chemical transformations during a reaction. dtlab-ntu.com
Table 3: Advanced Spectroscopic Techniques for Polysulfane Characterization
| Technique | Information Provided | Application for this compound | Reference |
|---|---|---|---|
| In Situ Raman Spectroscopy | Vibrational modes (S-S, S-O bonds), real-time species concentration | Monitoring the kinetics of formation and decomposition during synthesis. | nih.gov |
| LC-HRMS | Separation of species, accurate mass determination, structural fragmentation patterns | Unambiguous identification of H₂S₅O₃ and related byproducts (e.g., H₂SₓO₃, x ≠ 5). | nih.gov |
| XANES Spectroscopy | Element-specific oxidation states, local coordination environment | Tracking the changes in the sulfur oxidation state throughout the synthetic process. | dtlab-ntu.com |
Designing Controlled Reaction Environments for Specific Polysulfane Sulfonic Acid Formation
The selective synthesis of a specific polysulfane sulfonic acid, such as this compound, from a mixture of potential homologues requires precise control over the reaction environment. Understanding the reaction mechanisms is the first step toward achieving this control. researchgate.net
Key areas for future research include:
Flow Chemistry and Microreactors: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time compared to batch reactors. This precision can be used to target the narrow kinetic window where the desired H₂S₅O₃ is formed preferentially and can be quickly removed from the reactive environment to prevent decomposition or further reaction. The enhanced mixing and heat transfer in microreactors are particularly beneficial for managing potentially exothermic sulfur reactions. rsc.org
Stoichiometric Control: Precise delivery of reactants using syringe pumps in a flow system can maintain optimal stoichiometric ratios, minimizing the formation of undesired higher or lower polysulfanes.
Mechanism-Informed Design: Computational studies, such as Density Functional Theory (DFT), can predict the stability of intermediates and transition states for different reaction pathways. researchgate.net This information can guide the selection of reaction conditions (e.g., temperature, catalysts) that favor the kinetic or thermodynamic formation of the tetrasulfane (B1203235) chain.
Expanding the Scope of Derivatization Reactions for Novel Research Materials
The functional groups of this compound—the terminal thiol-like group and the sulfonic acid group—offer rich opportunities for chemical modification. Derivatization can transform this molecule into a versatile building block for novel materials with tailored properties. researchgate.net
Promising research directions involve:
Sulfonic Acid Group Modification: The sulfonic acid moiety can be converted into sulfonyl chlorides, sulfonamides, or sulfonates. rsc.orgrsc.org These reactions can be used to graft the polysulfane chain onto polymer backbones, creating materials with high ion-exchange capacity or unique surface properties. For example, sulfonated polysulfones are key materials for proton exchange membranes. researchgate.netresearchgate.net
Polysulfane Chain Reactions: The sulfur chain itself can be a site for further reactions. It could be used to cross-link polymers, creating novel elastomers, or to attach to metal surfaces for applications in nanoscience.
Synthesis of Amphiphilic Molecules: By attaching a long hydrophobic chain to the sulfonic acid group (e.g., via esterification), it may be possible to create novel surfactants with a polysulfane head group, potentially exhibiting unique self-assembly or redox properties.
Biomaterial Applications: Sulfonated molecules are increasingly explored for biomaterial applications due to their ability to mimic sulfated glycosaminoglycans. mdpi.com Derivatives of this compound could be investigated for their biological activity or for creating functionalized surfaces for biomedical devices. mdpi.com
Table 4: Potential Derivatization Reactions and Applications
| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Sulfonic Acid (-SO₃H) | Reaction with Thionyl Chloride | Sulfonyl Chloride (-SO₂Cl) | Intermediate for further functionalization rsc.org |
| Sulfonic Acid (-SO₃H) | Reaction with Amines | Sulfonamide (-SO₂NR₂) | Creating novel polymers, biologically active molecules rsc.org |
| Sulfonic Acid (-SO₃H) | Reaction with Alcohols | Sulfonate Ester (-SO₃R) | Modifying solubility, creating surfactants |
| Terminal Sulfane (-SH) | Alkylation | Thioether (-SR) | Surface modification, synthesis of complex molecules nih.gov |
| Polysulfane Chain (-S-S-) | Cross-linking reactions | Polymer networks | Development of novel elastomers and coatings |
Q & A
Q. How to reconcile conflicting data on Tetrasulfane-1-sulfonic acid’s stability in aqueous vs. non-aqueous electrolytes?
Q. What criteria prioritize studies during systematic reviews of this compound’s applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
